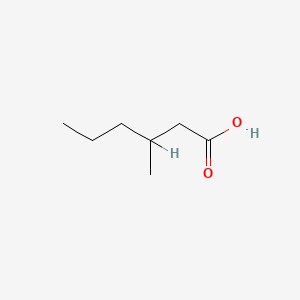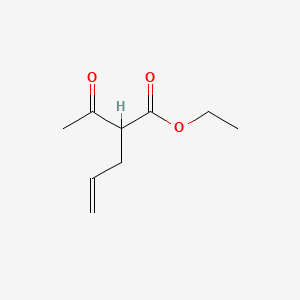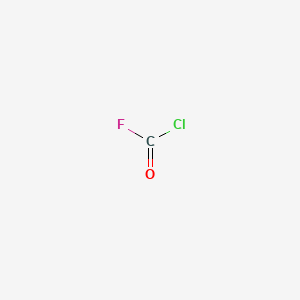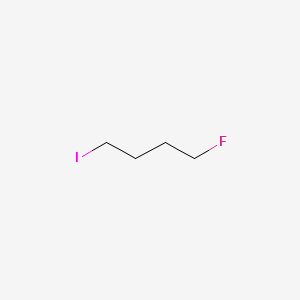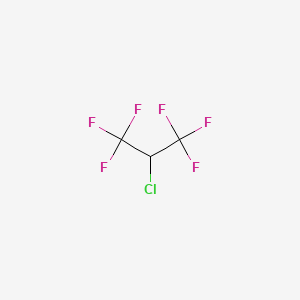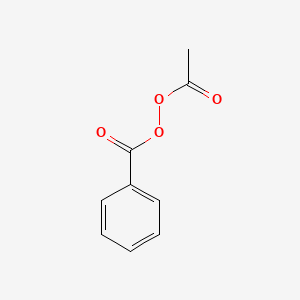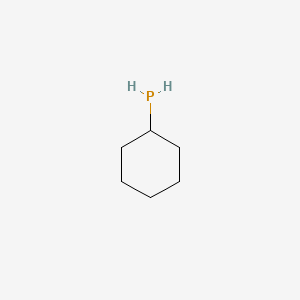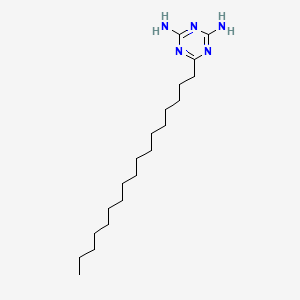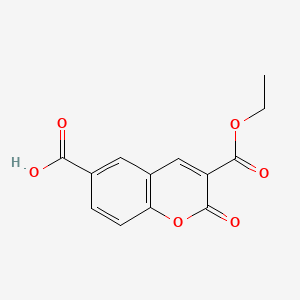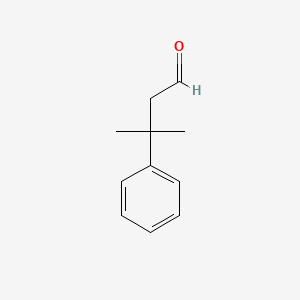
3-Methyl-3-phenylbutanal
概要
説明
3-Methyl-3-phenylbutanal is an organic compound with the molecular formula C11H14O. It is an aldehyde with a structure characterized by a phenyl group attached to the third carbon of a butanal chain, which also contains a methyl group on the same carbon. This compound is known for its aromatic properties and is used in various chemical applications.
科学的研究の応用
3-Methyl-3-phenylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of perfumes and flavoring agents due to its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions
3-Methyl-3-phenylbutanal can be synthesized through several methods. One common method involves the reaction of benzyl chloride with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl group replaces a hydrogen atom on the isobutyraldehyde, forming the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-methyl-3-phenylbut-2-enal. This process involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The hydrogenation reaction reduces the double bond in the precursor compound, yielding this compound.
化学反応の分析
Types of Reactions
Oxidation: 3-Methyl-3-phenylbutanal can undergo oxidation reactions to form 3-methyl-3-phenylbutanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 3-methyl-3-phenylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 3-Methyl-3-phenylbutanoic acid.
Reduction: 3-Methyl-3-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Methyl-3-phenylbutanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further reactions. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
類似化合物との比較
Similar Compounds
3-Methyl-3-phenylbutanoic acid: An oxidized form of 3-Methyl-3-phenylbutanal.
3-Methyl-3-phenylbutanol: A reduced form of this compound.
Benzyl isobutyrate: A structurally similar ester.
Uniqueness
This compound is unique due to its specific combination of a phenyl group and an aldehyde functional group on the same carbon atom. This structure imparts distinct chemical properties, such as its ability to undergo a variety of chemical reactions and its aromatic characteristics, making it valuable in both research and industrial applications.
特性
IUPAC Name |
3-methyl-3-phenylbutanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZAGXGXFTWTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30283127 | |
| Record name | 3-methyl-3-phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6325-41-3 | |
| Record name | 6325-41-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-3-phenylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30283127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
